molecular formula C7H11ClN4O B13091236 (3S)-3-Amino-3-(5-chloro-1-methyl-1H-imidazol-2-yl)propanamide

(3S)-3-Amino-3-(5-chloro-1-methyl-1H-imidazol-2-yl)propanamide

Cat. No.: B13091236
M. Wt: 202.64 g/mol
InChI Key: ZOICJCAMEYALLQ-BYPYZUCNSA-N
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Description

(3S)-3-Amino-3-(5-chloro-1-methyl-1H-imidazol-2-yl)propanamide is a compound that features an amino group, a chlorinated imidazole ring, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-3-(5-chloro-1-methyl-1H-imidazol-2-yl)propanamide typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Chlorination: The imidazole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

    Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions, often using ammonia or amines.

    Formation of the Propanamide Moiety: The final step involves the formation of the propanamide group through amidation reactions, typically using acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-3-(5-chloro-1-methyl-1H-imidazol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorinated imidazole ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Amines, thiols, and other nucleophiles under basic or neutral conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the imidazole ring or the propanamide moiety.

    Reduction: Reduced derivatives of the imidazole ring or the propanamide moiety.

    Substitution: Substituted imidazole derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

(3S)-3-Amino-3-(5-chloro-1-methyl-1H-imidazol-2-yl)propanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating infections or other diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(5-chloro-1-methyl-1H-imidazol-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (5-Chloro-1-methyl-1H-imidazol-2-yl)methanol: A related compound with a hydroxyl group instead of an amino group and propanamide moiety.

    1-(5-Chloro-1-methyl-1H-imidazol-2-yl)ethanol: Another similar compound with an ethanol group instead of the propanamide moiety.

Uniqueness

(3S)-3-Amino-3-(5-chloro-1-methyl-1H-imidazol-2-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C7H11ClN4O

Molecular Weight

202.64 g/mol

IUPAC Name

(3S)-3-amino-3-(5-chloro-1-methylimidazol-2-yl)propanamide

InChI

InChI=1S/C7H11ClN4O/c1-12-5(8)3-11-7(12)4(9)2-6(10)13/h3-4H,2,9H2,1H3,(H2,10,13)/t4-/m0/s1

InChI Key

ZOICJCAMEYALLQ-BYPYZUCNSA-N

Isomeric SMILES

CN1C(=CN=C1[C@H](CC(=O)N)N)Cl

Canonical SMILES

CN1C(=CN=C1C(CC(=O)N)N)Cl

Origin of Product

United States

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